![molecular formula C18H20N4OS B2706074 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide CAS No. 379239-53-9](/img/structure/B2706074.png)

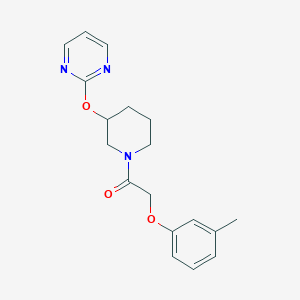

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide” is a chemical compound that contains a triazolopyridine core . Triazolopyridines are a class of compounds that have been found to have significant biological activity and are used in the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through a one-pot synthesis method . This method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . This method is mild, efficient, and operationally simple . It is also functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of triazolopyridines is the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This reaction is facilitated by a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Applications De Recherche Scientifique

Synthesis and Methodologies

- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, featuring direct metal-free oxidative N-N bond formation and high reaction yields (Zheng et al., 2014).

Biological and Antimicrobial Activities

- Anticancer Effects and Toxicity Modification : Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors showed significant anticancer effects and reduced toxicity (Wang et al., 2015).

- Insecticidal Assessment : Synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal agents against Spodoptera littoralis (Fadda et al., 2017).

- Antimicrobial Screening : Synthesis and evaluation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives for antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).

Cardiovascular Agents

- Coronary Vasodilating and Antihypertensive Activities : The study on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems revealed compounds with significant potential as cardiovascular agents (Sato et al., 1980).

Miscellaneous Applications

- Antimicrobial Activity of Fused Heterocyclic 1,2,4-Triazoles : Synthesis of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and their evaluation as potent antimicrobial agents (Prakash et al., 2011).

Propriétés

IUPAC Name |

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-18(2,3)13-7-9-14(10-8-13)19-16(23)12-24-17-21-20-15-6-4-5-11-22(15)17/h4-11H,12H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRJZWODHXANKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)

![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide](/img/structure/B2705995.png)

![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)

![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)

![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)